ICI 154,129
CAS No.: 83420-94-4
VCID: VC21539262
Molecular Formula: C34H46N4O6S
Molecular Weight: 638.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
ICI 154,129 is a selective δ opioid antagonist, which has been studied extensively in the field of pharmacology for its potential effects on various physiological processes. This compound is no longer commercially available due to commercial reasons . In this article, we will delve into the chemical properties, biological effects, and research findings related to ICI 154,129. Biological Effects and Research FindingsICI 154,129 has been investigated for its role in modulating opioid receptor activity, particularly as a δ opioid antagonist. Studies have shown that it can affect various physiological processes, including pain perception and seizure regulation. Feeding BehaviorICI 154,129 has been found to decrease food and water intake in animals when administered, suggesting involvement in feeding behavior regulation . Pain ModulationAs a δ opioid antagonist, ICI 154,129 can inhibit writhing responses in animals, indicating potential antinociceptive effects . Antagonist Effects
Table 1: Comparison of Antagonist Effects on Opioid Agonists Biological Activity
Table 2: Biological Activity of ICI 154,129 |
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CAS No. | 83420-94-4 | ||||||||||||||||||||
Product Name | ICI 154,129 | ||||||||||||||||||||
Molecular Formula | C34H46N4O6S | ||||||||||||||||||||
Molecular Weight | 638.8 g/mol | ||||||||||||||||||||
IUPAC Name | (2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | ||||||||||||||||||||
Standard InChI | InChI=1S/C34H46N4O6S/c1-5-17-38(18-6-2)29(21-26-12-14-27(39)15-13-26)32(41)36-23-31(40)35-16-19-45-30(22-25-10-8-7-9-11-25)33(42)37-28(34(43)44)20-24(3)4/h5-15,24,28-30,39H,1-2,16-23H2,3-4H3,(H,35,40)(H,36,41)(H,37,42)(H,43,44)/t28-,29-,30-/m0/s1 | ||||||||||||||||||||
Standard InChIKey | CZRZYRKTYLLLRL-DTXPUJKBSA-N | ||||||||||||||||||||
Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)SCCNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C | ||||||||||||||||||||
SMILES | CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)SCCNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C | ||||||||||||||||||||
Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)SCCNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C | ||||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||||
Boiling Point | 929.4ºC at 760 mmHg | ||||||||||||||||||||
Melting Point | N/A | ||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||||
Sequence | YGFL(Modifications: Tyr-1 = N,N-diallyl-Tyr, Gly-2 - Phe-3 peptide bond replaced with Psi-(CH2S)) | ||||||||||||||||||||
Shelf Life | >3 years if stored properly | ||||||||||||||||||||
Solubility | Soluble in DMSO | ||||||||||||||||||||
Storage | -20°C | ||||||||||||||||||||
Synonyms | ICI 154129 ICI 154129, (R-(R*,S*))-isomer ICI 154129, (S-(R*,R*))-isomer ICI-154129 M 154,129 M-154,129 N,N-bis(allyl)-Tyr-Gly-Gly-psi-methylthio-Phe-Leu N,N-bis(allyl)-tyrosyl-glycyl-glycyl-psi-methylthio-phenylalanyl-leucine |
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PubChem Compound | 3035055 | ||||||||||||||||||||
Last Modified | Apr 15 2024 |
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